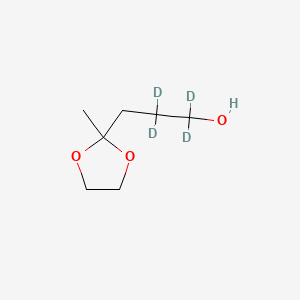
(6S)-Tetrahydro-L-biopterin-d3 Disulfate(Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S)-Tetrahydro-L-biopterin-d3 Disulfate (Mixture of Diastereomers) is a chiral compound that plays a significant role in various biochemical processes. It is a deuterated form of tetrahydrobiopterin, which is an essential cofactor for the hydroxylation of aromatic amino acids and the synthesis of neurotransmitters such as dopamine, serotonin, and nitric oxide. The presence of deuterium atoms in the compound enhances its stability and provides unique properties for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6S)-Tetrahydro-L-biopterin-d3 Disulfate involves multiple steps, starting from commercially available precursors. The key steps include the introduction of deuterium atoms, cyclization, and the formation of the disulfate salt. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. High-performance liquid chromatography (HPLC) is often employed to separate the diastereomers and obtain the desired product in high purity .
Industrial Production Methods: Industrial production of (6S)-Tetrahydro-L-biopterin-d3 Disulfate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis platforms are used to enhance efficiency and scalability. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (6S)-Tetrahydro-L-biopterin-d3 Disulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role as a cofactor in enzymatic processes.
Common Reagents and Conditions: Common reagents used in the reactions of (6S)-Tetrahydro-L-biopterin-d3 Disulfate include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions are carefully controlled to maintain the integrity of the compound and achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of (6S)-Tetrahydro-L-biopterin-d3 Disulfate depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinonoid dihydrobiopterin, while reduction can regenerate the tetrahydrobiopterin form. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in research applications .
Applications De Recherche Scientifique
(6S)-Tetrahydro-L-biopterin-d3 Disulfate has a wide range of scientific research applications. In chemistry, it is used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways. In biology, it serves as a cofactor in enzymatic assays and helps elucidate the role of tetrahydrobiopterin in cellular processes. In medicine, it is investigated for its potential therapeutic effects in conditions such as phenylketonuria and cardiovascular diseases. Additionally, the compound is used in the pharmaceutical industry for drug development and quality control .
Mécanisme D'action
The mechanism of action of (6S)-Tetrahydro-L-biopterin-d3 Disulfate involves its role as a cofactor for various enzymes. It facilitates the hydroxylation of aromatic amino acids by donating electrons to the active site of the enzyme. This process is essential for the synthesis of neurotransmitters and the regulation of nitric oxide production. The molecular targets of the compound include enzymes such as phenylalanine hydroxylase, tyrosine hydroxylase, and nitric oxide synthase. The pathways involved in its action are critical for maintaining normal physiological functions and metabolic homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (6S)-Tetrahydro-L-biopterin-d3 Disulfate include tetrahydrobiopterin, dihydrobiopterin, and sepiapterin. These compounds share structural similarities and serve as cofactors in similar biochemical processes.
Uniqueness: The uniqueness of (6S)-Tetrahydro-L-biopterin-d3 Disulfate lies in its deuterated form, which provides enhanced stability and distinct properties for research applications. The presence of deuterium atoms reduces the rate of metabolic degradation, making it a valuable tool for studying long-term biochemical processes and drug metabolism .
Propriétés
Numéro CAS |
1329499-33-3 |
|---|---|
Formule moléculaire |
C9H15N5O3 |
Poids moléculaire |
244.269 |
Nom IUPAC |
(6S)-2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one |
InChI |
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4-,6-/m0/s1/i1D3 |
Clé InChI |
FNKQXYHWGSIFBK-QNGATXLJSA-N |
SMILES |
CC(C(C1CNC2=C(N1)C(=O)N=C(N2)N)O)O |
Synonymes |
(6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-4(1H)-pteridinone-d3 Disulfate; [6S-[6R*(1S*,2R*)]]-5,6,7,8-Tetrahydro-biopterin-d3 Disulfate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)







